molecular formula C8H11N3O3 B13781095 2-((5-Amino-2-nitrophenyl)amino)ethanol

2-((5-Amino-2-nitrophenyl)amino)ethanol

Cat. No.: B13781095
M. Wt: 197.19 g/mol
InChI Key: IJCVQZXEBJWLBY-UHFFFAOYSA-N
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Description

2-((5-Amino-2-nitrophenyl)amino)ethanol is an organic compound with the molecular formula C8H11N3O3 It is characterized by the presence of an amino group, a nitro group, and an ethanol moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-2-nitrophenyl)amino)ethanol typically involves the nitration of a suitable aromatic precursor followed by reduction and subsequent functionalization. One common method involves the nitration of 3-fluorophenyl acetic acid with nitro-sulfuric acid, followed by reduction with a borane-tetrahydrofuran complex and ammonolysis to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing the use of hazardous reagents and waste production. For example, the use of supported reagents and scavengers can simplify the purification process and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((5-Amino-2-nitrophenyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields this compound, while oxidation can produce nitroso derivatives .

Scientific Research Applications

2-((5-Amino-2-nitrophenyl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Amino-2-nitrophenyl)amino)ethanol involves its interaction with molecular targets through its amino and nitro groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and redox reactions, influencing various biological pathways. For example, the compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Amino-2-nitrophenyl)amino)ethanol is unique due to its specific combination of functional groups and their arrangement on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-(5-amino-2-nitroanilino)ethanol

InChI

InChI=1S/C8H11N3O3/c9-6-1-2-8(11(13)14)7(5-6)10-3-4-12/h1-2,5,10,12H,3-4,9H2

InChI Key

IJCVQZXEBJWLBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)NCCO)[N+](=O)[O-]

Origin of Product

United States

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